molecular formula C22H20N2O5S2 B2767944 (E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 312317-22-9

(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2767944
CAS No.: 312317-22-9
M. Wt: 456.53
InChI Key: ICIKXAMSYXNZKH-GZTJUZNOSA-N
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Description

Its structure features a fused thiazole-pyrimidine core with a 4-hydroxy-3-methoxybenzylidene substituent at position 2, a thiophen-2-yl group at position 5, and an ethyl carboxylate moiety at position 4. The (E)-configuration of the benzylidene group is critical for molecular planarity and intermolecular interactions .

Synthesis typically involves condensation of a thiouracil derivative with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid under reflux, followed by recrystallization (e.g., 68–78% yields reported for analogous compounds) .

Properties

IUPAC Name

ethyl (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S2/c1-4-29-21(27)18-12(2)23-22-24(19(18)16-6-5-9-30-16)20(26)17(31-22)11-13-7-8-14(25)15(10-13)28-3/h5-11,19,25H,4H2,1-3H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIKXAMSYXNZKH-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=C(C=C4)O)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=C(C=C4)O)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The intricate structure of this compound, characterized by multiple functional groups, enhances its potential interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N2O5SC_{22}H_{20}N_2O_5S with a molecular weight of approximately 456.5 g/mol. The structural features include:

PropertyValue
Molecular FormulaC22H20N2O5S
Molecular Weight456.5 g/mol
CAS Number312317-22-9

The presence of hydroxyl and methoxy groups is crucial for its biological activity as they can participate in hydrogen bonding and enhance solubility.

Antitumor Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to (E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl have shown high cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. In vitro studies suggest that these compounds can selectively target cancer cells while exhibiting minimal toxicity to normal cells .

Case Study : A derivative with a similar structure demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents like Sorafenib, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial properties. The compound has shown moderate activity against a range of bacterial strains. For example, it was effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table: Antimicrobial Activity Comparison

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Bacillus subtilisModerate

Anti-inflammatory and Analgesic Effects

Studies have highlighted the anti-inflammatory properties of thiazolo[3,2-a]pyrimidine derivatives. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. In animal models, similar compounds have shown significant analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanism by which (E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl interacts with biological targets may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
  • Modulation of Receptor Activity : It may function as a positive allosteric modulator at certain receptor sites, influencing neurotransmission and cellular signaling pathways .
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by a thiazolo-pyrimidine core, which contributes to its biological activity. The molecular formula is C22H20N2O5S2C_{22}H_{20}N_2O_5S^2 with a molecular weight of approximately 456.53 g/mol . The presence of functional groups such as methoxy and hydroxyl enhances its solubility and reactivity.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit potent antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Thiazolo-pyrimidine derivatives are also recognized for their anti-inflammatory activities. The compound has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

There is growing evidence supporting the anticancer properties of thiazole derivatives. (E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promise in preclinical studies targeting various cancer cell lines . Its mechanism may involve inducing apoptosis and inhibiting tumor growth.

Neuroprotective Effects

Recent studies have suggested that compounds with thiazole structures can exhibit neuroprotective effects. This compound may help in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's .

Organic Electronics

The unique electronic properties of thiazolo-pyrimidine derivatives make them suitable for applications in organic electronics. They can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to act as electron transport materials .

Nanomaterials

The synthesis of nanoparticles using this compound has been explored for various applications, including drug delivery systems. The functionalization of nanoparticles with thiazole derivatives can enhance their stability and bioavailability .

Case Study 1: Antimicrobial Activity Assessment

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the tested compounds significantly inhibited bacterial growth, with minimum inhibitory concentrations (MICs) indicating strong potential for development as new antibiotics.

Case Study 2: Anti-inflammatory Mechanism Investigation

In a research project focused on chronic inflammation models, the compound was administered to test its effects on inflammatory markers. Results indicated a significant reduction in cytokines such as TNF-alpha and IL-6, suggesting that the compound effectively modulates inflammatory responses.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substitution pattern on the benzylidene group and the aryl/thienyl moieties significantly influences physical properties and reactivity. Key analogs and their characteristics are summarized below:

Compound (Substituents) Benzylidene Group Position 5 Substituent Melting Point (°C) Yield (%) Molecular Formula Reference
Target Compound 4-hydroxy-3-methoxy Thiophen-2-yl Data not reported ~70–78 C₂₃H₂₁N₃O₅S₂
(2Z)-2-(2,4,6-Trimethylbenzylidene) 2,4,6-Trimethyl 5-Methylfuran-2-yl 243–246 68 C₂₀H₁₀N₄O₃S
(2Z)-2-(4-Cyanobenzylidene) 4-Cyano 5-Methylfuran-2-yl 213–215 68 C₂₂H₁₇N₃O₃S
Ethyl 5-(4-Bromophenyl) derivative 4-Bromo Phenyl Data not reported Synthetic method described C₂₂H₂₀BrN₃O₃S
2-(2-Fluorobenzylidene) derivative 2-Fluoro Phenyl Data not reported Crystallography data C₂₄H₂₀FN₃O₃S
2-(2,4,6-Trimethoxybenzylidene) derivative 2,4,6-Trimethoxy Phenyl 427–428 K 78 C₂₉H₃₀N₂O₇S

Key Observations:

  • Electron-Withdrawing Groups (e.g., CN): Lower melting points (213–215°C for 4-cyano vs. 243–246°C for 2,4,6-trimethyl) suggest reduced crystallinity due to decreased van der Waals interactions .
  • Methoxy/Hydroxy Groups : The target compound’s 4-hydroxy-3-methoxy group may enhance solubility via hydrogen bonding, though crystallinity is maintained in analogs like the 2,4,6-trimethoxy derivative (mp 427–428 K) .

Structural Features from Crystallography

  • Ring Puckering : The central pyrimidine ring in thiazolo[3,2-a]pyrimidines adopts a flattened boat conformation, with C5 deviations of ~0.224 Å from the mean plane .
  • Dihedral Angles : The fused thiazolo-pyrimidine system forms dihedral angles of ~80.94° with substituted benzene rings (e.g., 2,4,6-trimethoxybenzylidene), influencing π-π stacking and crystal packing .
  • Intermolecular Interactions : C–H···O hydrogen bonds and halogen interactions (e.g., Br···π in 4-bromo derivatives) stabilize crystal lattices .

Bioactivity Comparisons

  • Antimicrobial Activity: Derivatives with electron-deficient benzylidene groups (e.g., 4-cyano) show moderate antibacterial activity against E. coli and S. aureus .
  • Antioxidant Potential: Compounds with methoxy/furan substituents demonstrate radical scavenging activity in DPPH assays, attributed to resonance stabilization of phenolic radicals .
  • Ferroptosis Induction : Natural and synthetic thiazolo-pyrimidines are explored as ferroptosis-inducing agents (FINs) in cancer therapy, with selective toxicity toward malignant cells .

Q & A

Q. What synthetic strategies are commonly employed to prepare thiazolo[3,2-a]pyrimidine derivatives like this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of a substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) with a thiazolopyrimidine precursor.
  • Step 2 : Cyclization via intramolecular nucleophilic attack, often catalyzed by acetic anhydride or sodium acetate in refluxing acetic acid .
  • Step 3 : Purification using recrystallization (e.g., ethyl acetate/ethanol mixtures) or column chromatography to isolate the (E)-isomer selectively . Key challenges include controlling stereochemistry (E/Z isomerism) and optimizing reaction time/temperature to maximize yield (typically 70–80%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions, particularly distinguishing between E/Z isomers via coupling constants of olefinic protons .
  • X-ray diffraction : Single-crystal analysis resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-stacking). Refinement using SHELXL (via Olex2 or similar software) ensures precise bond-length/angle measurements .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How is the preliminary biological activity of such compounds assessed?

  • In vitro assays : Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols .
  • Enzyme inhibition : Evaluate interactions with targets like cyclooxygenase (COX) or kinases via fluorescence-based assays .
  • Docking studies : Use AutoDock Vina to model binding to active sites, guided by the compound’s electron-withdrawing (thiophene) and donating (methoxy) groups .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for substituents on the benzylidene and thiophene groups?

  • Substituent variation : Replace the 4-hydroxy-3-methoxybenzylidene group with electron-deficient (e.g., nitro, chloro) or electron-rich (e.g., dimethoxy) analogs to assess impact on bioactivity .
  • Thiophene modifications : Introduce substituents at the 3- or 4-positions of the thiophene ring to study steric/electronic effects on target binding .
  • Data analysis : Compare IC50_{50} values or MICs across analogs using multivariate regression to identify pharmacophoric features .

Q. What crystallographic parameters indicate conformational flexibility in the thiazolopyrimidine core?

  • Ring puckering analysis : Calculate Cremer-Pople parameters (e.g., total puckering amplitude QTQ_T) to quantify deviations from planarity. For example, C5 in similar compounds deviates by 0.224 Å from the pyrimidine plane, adopting a flattened boat conformation .
  • Dihedral angles : Measure the angle between the thiophene and benzylidene rings (e.g., ~80° in analogs), which influences π-π stacking in crystal packing .

Q. How can synthetic yields be optimized when scaling up the reaction?

  • Solvent selection : Replace acetic acid with DMF or THF to enhance solubility of intermediates .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or ionic liquids to accelerate condensation/cyclization steps .
  • Process monitoring : Use inline FTIR or HPLC to track reaction progress and terminate at peak yield .

Q. How should researchers address contradictory bioactivity data between analogs with similar substituents?

  • Crystallographic validation : Confirm stereochemical purity (e.g., unintended Z-isomer formation) via X-ray analysis .
  • Solubility testing : Measure logP and aqueous solubility; poor solubility may artificially reduce apparent activity in vitro .
  • Metabolic stability : Assess cytochrome P450 interactions using liver microsome assays to identify rapid degradation of certain analogs .

Methodological Notes

  • SHELX refinement : Always validate hydrogen bonding (e.g., C–H···O) and disorder modeling using the PLATON tool suite .
  • SAR data interpretation : Apply cheminformatics tools (e.g., MOE, Schrödinger) to correlate substituent Hammett constants with activity trends .

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